Quantified Impact on HIV-1 Protease Inhibition via Conformational Restraint
Incorporation of the bicyclic oxazolidinone scaffold, for which hexahydro-2H-cyclopenta[d]oxazol-2-one is the core, into an HIV-1 protease inhibitor (Compound 4k) resulted in an enzyme inhibition constant (Ki) of 40 pM and an antiviral IC₅₀ of 31 nM in MT-4 cells [1]. The X-ray crystal structure of a related inhibitor (Compound 4a) bound to HIV-1 protease at 1.22 Å resolution confirmed that the rigid bicyclic P2 ligand engages the S2 subsite through specific hydrogen-bonding and van der Waals interactions not previously explored [1]. This potency profile is similar to that of the FDA-approved drug darunavir when evaluated against multidrug-resistant HIV-1 variants [1].
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 40 pM (for a derivative incorporating the bicyclic scaffold) |
| Comparator Or Baseline | Darunavir (a gold-standard clinical protease inhibitor) |
| Quantified Difference | Antiviral fold-change against multidrug-resistant variants was similar to darunavir |
| Conditions | HIV-1 protease enzymatic assay and MT-4 cell-based antiviral assay |
Why This Matters
Demonstrates that this specific scaffold confers picomolar target affinity and maintains potency against drug-resistant variants, a critical advantage for antiviral drug discovery programs.
- [1] Ghosh, A. K., Williams, J. N., Ho, R. Y., Simpson, H. M., Hattori, S. I., Hayashi, H., ... & Mitsuya, H. (2018). Design and synthesis of potent HIV-1 protease inhibitors containing bicyclic oxazolidinone scaffold as the P2 ligands: Structure–activity studies and biological and X-ray structural studies. Journal of Medicinal Chemistry, 61(21), 9722-9737. View Source
